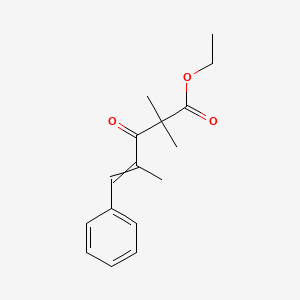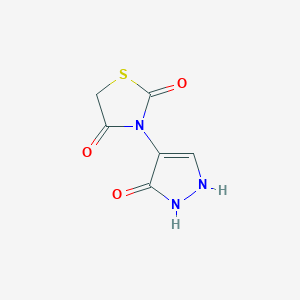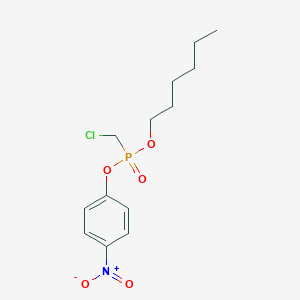
Hexyl 4-nitrophenyl (chloromethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl 4-nitrophenyl (chloromethyl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a hexyl chain, a nitrophenyl group, and a chloromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 4-nitrophenyl (chloromethyl)phosphonate typically involves the reaction of hexyl phosphonic dichloride with 4-nitrophenol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-nitrophenol attacks the phosphorus atom, displacing a chloride ion. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like column chromatography or recrystallization may also be employed to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Hexyl 4-nitrophenyl (chloromethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phosphonates with various functional groups.
Applications De Recherche Scientifique
Hexyl 4-nitrophenyl (chloromethyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological molecules.
Industry: Used in the development of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Hexyl 4-nitrophenyl (chloromethyl)phosphonate involves its interaction with biological molecules, particularly enzymes. The phosphonate group can mimic the phosphate group in biological systems, allowing it to bind to the active site of enzymes such as phosphatases. This binding can inhibit the enzyme’s activity, making it a potential tool for studying enzyme function and developing enzyme inhibitors.
Comparaison Avec Des Composés Similaires
Hexyl 4-nitrophenyl (chloromethyl)phosphonate can be compared with other similar compounds such as:
Hexyl 4-nitrophenyl (methyl)phosphonate: Similar structure but with a methyl group instead of a chloromethyl group.
Hexyl 4-nitrophenyl (ethyl)phosphonate: Similar structure but with an ethyl group instead of a chloromethyl group.
Hexyl 4-nitrophenyl (propyl)phosphonate: Similar structure but with a propyl group instead of a chloromethyl group.
The uniqueness of this compound lies in its chloromethyl group, which provides additional reactivity and potential for further functionalization compared to its methyl, ethyl, or propyl counterparts.
Propriétés
Numéro CAS |
215952-12-8 |
|---|---|
Formule moléculaire |
C13H19ClNO5P |
Poids moléculaire |
335.72 g/mol |
Nom IUPAC |
1-[chloromethyl(hexoxy)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C13H19ClNO5P/c1-2-3-4-5-10-19-21(18,11-14)20-13-8-6-12(7-9-13)15(16)17/h6-9H,2-5,10-11H2,1H3 |
Clé InChI |
UEFQIEDAMBNCJY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOP(=O)(CCl)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



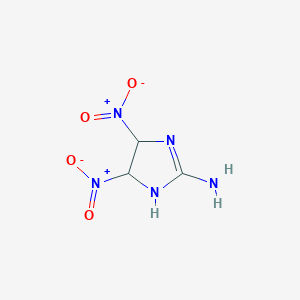

![2,6-Dithiaspiro[3.3]heptane, 2,2,6,6-tetraoxide](/img/structure/B12582895.png)
![4-[(4-Hydroxyphenyl)-(4-methylsulfanylphenyl)methyl]phenol](/img/structure/B12582902.png)
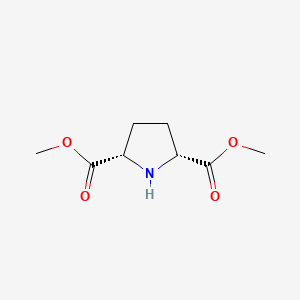


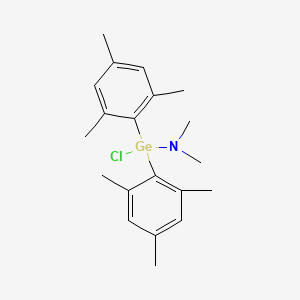

![2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B12582929.png)
